4,5-Difluoro-2-methylbenzonitrile

Description

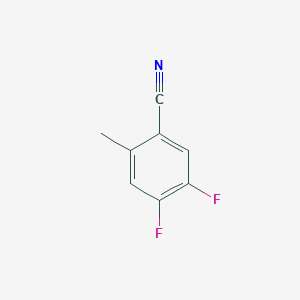

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUWJWYFYDQUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661262 | |

| Record name | 4,5-Difluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-82-4 | |

| Record name | 4,5-Difluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-82-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide focuses on 4,5-Difluoro-2-methylbenzonitrile, a fluorinated aromatic building block with significant potential in these advanced applications. While detailed experimental data for this specific compound is emerging, this guide consolidates available information and provides expert insights based on the established chemistry of analogous structures.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted benzonitrile featuring two fluorine atoms and a methyl group on the aromatic ring. These substituents create a unique electronic and steric environment, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| CAS Number | 1003708-82-4 | |

| Molecular Formula | C₈H₅F₂N | |

| Molecular Weight | 153.13 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry, room temperature environment |

Synthesis Strategies: A Prospective Analysis

While specific, detailed, and publicly available synthesis protocols for this compound are not extensively documented in peer-reviewed literature, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The synthesis of related fluorinated benzonitriles often involves multi-step sequences.

A likely retrosynthetic approach would involve the introduction of the cyano group at a late stage, potentially from a corresponding aldehyde, amide, or aryl halide. The core 1,2-difluoro-4-methylbenzene scaffold would be the key intermediate.

Caption: Retrosynthetic analysis of this compound.

Hypothetical Synthesis Workflow:

A potential synthetic pathway could commence from a commercially available difluorotoluene derivative. The introduction of the formyl group, followed by conversion to an oxime and subsequent dehydration, is a classic method for nitrile synthesis.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization: An Interpretive Guide

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | Aromatic protons (2H) appearing as complex multiplets due to H-F and F-F coupling. A singlet for the methyl group (3H). | The fluorine atoms will split the signals of the adjacent aromatic protons. |

| ¹³C NMR | Multiple signals in the aromatic region, with carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. A signal for the methyl carbon and the nitrile carbon. | The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹⁹F NMR | Two distinct signals in the typical aromatic fluorine region, likely showing coupling to each other and to adjacent protons. | The two fluorine atoms are in different chemical environments. |

| FT-IR | A sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretch. C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands. | The nitrile stretch is a highly diagnostic feature. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z = 153.13. Fragmentation patterns would likely involve loss of HCN and potentially fluorine atoms. | High-resolution mass spectrometry would confirm the elemental composition. |

Reactivity and Application in Synthesis

The reactivity of this compound is governed by the interplay of its functional groups.

-

Nitrile Group: The cyano group can undergo hydrolysis to the corresponding carboxylic acid or reduction to a primary amine. It can also participate in cycloaddition reactions.

-

Aromatic Ring: The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable precursor for introducing nucleophiles at the positions ortho or para to the fluorine atoms. The methyl group provides some steric hindrance and has a mild electron-donating effect.

Potential Applications as a Building Block:

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules.

Caption: Potential application areas for this compound.

In Drug Discovery:

The difluorinated phenyl motif is a privileged scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate pKa and lipophilicity, thereby improving pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be transformed into other key functional groups. The structural similarity to intermediates used in the synthesis of drugs like Trelagliptin, a DPP-4 inhibitor, suggests its potential in developing new therapeutics.[2]

In Materials Science:

Benzonitrile derivatives are key components in the design of materials for organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF).[2] The electron-withdrawing nature of the dinitrile core, often flanked by donor moieties, is crucial for achieving the small energy gap between the singlet and triplet excited states required for efficient TADF. The substitution pattern of this compound makes it an interesting candidate for incorporation into novel TADF emitters.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a promising building block for the synthesis of advanced materials and pharmaceuticals. While detailed characterization and application data are still emerging, its structural features suggest significant potential. The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold provides a unique combination of electronic and steric properties that can be exploited in the design of novel molecules with tailored functions. As the demand for sophisticated fluorinated intermediates continues to grow, we can expect to see this compound feature more prominently in the scientific literature and patent applications.

References

-

Lead Sciences. This compound. [Link]

Sources

A Comprehensive Technical Guide to 4,5-Difluoro-2-methylbenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-methylbenzonitrile is a fluorinated aromatic building block of increasing importance in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitrile group, and a methyl group, imparts specific electronic and steric properties that are highly valuable in the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, spectroscopic characterization, safety and handling guidelines, and a discussion of its current and potential applications in drug discovery. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and utilization of this versatile chemical intermediate.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] The unique properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1]

The benzonitrile moiety, a benzene ring substituted with a nitrile (-C≡N) group, is another key pharmacophore. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and serve as a versatile synthetic handle for further molecular elaboration. When combined, the fluoro and benzonitrile functionalities create a powerful class of building blocks for the synthesis of complex molecular architectures.

This compound has emerged as a particularly useful synthon. The ortho methyl group and the meta and para fluorine atoms to the nitrile create a unique electronic and steric environment, influencing the reactivity of the aromatic ring and the nitrile group. This guide will delve into the specifics of this valuable compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | [2][3] |

| Molecular Weight | 153.13 g/mol | [3] |

| CAS Number | 1003708-82-4 | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97.0% | [2] |

Synthesis and Mechanistic Considerations

A potential retrosynthetic pathway is illustrated below:

Sources

Physical Properties & Handling Guide: 4,5-Difluoro-2-methylbenzonitrile

[1]

Part 1: Executive Summary & Chemical Identity

4,5-Difluoro-2-methylbenzonitrile is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly quinolone antibiotics and bioactive heterocycles.[1] Its structure features a benzonitrile core decorated with two fluorine atoms and a methyl group, creating a unique electronic environment that facilitates regioselective nucleophilic aromatic substitution (

Chemical Identification

| Parameter | Detail |

| CAS Number | 1003708-82-4 |

| IUPAC Name | This compound |

| Synonyms | 2-Cyano-4,5-difluorotoluene; 4,5-Difluoro-o-tolunitrile |

| Molecular Formula | |

| Molecular Weight | 153.13 g/mol |

| SMILES | Cc1cc(F)c(F)cc1C#N |

Part 2: Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predictive models derived from structural analogs (e.g., 4-fluoro-2-methylbenzonitrile).

Physical Properties Table

| Property | Value / Description | Note/Condition |

| Physical State | Solid | Crystalline powder or needles |

| Color | White to Off-White | May yellow upon oxidation/light exposure |

| Melting Point | 50 – 58 °C | Predicted range based on structural analogs |

| Boiling Point | ~210 – 220 °C | At 760 mmHg (Predicted) |

| Density | 1.25 ± 0.05 g/cm³ | Bulk crystal density |

| Solubility (Water) | Insoluble (< 0.1 g/L) | Hydrophobic character dominates |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, DMSO |

| LogP | 2.3 – 2.6 | Moderate lipophilicity |

| pKa | N/A | No ionizable protons in pH 1-14 range |

Structural Analysis & Spectroscopy

Researchers characterizing this compound should look for the following diagnostic signals.

1.

H-NMR (Proton NMR)

-

Methyl Group (

): A distinct singlet or fine doublet (due to long-range F-coupling) appearing around -

Aromatic Region:

2.

F-NMR (Fluorine NMR)

Part 3: Synthetic Utility & Reactivity

The core value of this compound lies in its regioselective reactivity .[1] The nitrile group is a strong electron-withdrawing group (EWG), while the fluorine atoms are good leaving groups in

Regioselectivity Logic[1]

-

Position 4 (Para to CN): Highly activated. The nitrile group stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at this position.[1]

-

Position 5 (Meta to CN): Less activated. Attack here is disfavored compared to position 4.[1]

-

Methyl Sterics: The methyl group at position 2 provides steric bulk, protecting the nitrile from hydrolysis under mild conditions but not significantly hindering attack at C4 or C5.[1]

Experimental Workflow: Regioselective Substitution

The following diagram illustrates the reaction logic for derivatizing this scaffold.

Figure 1: Regioselectivity in Nucleophilic Aromatic Substitution (

Part 4: Synthesis & Manufacturing Pathways

For researchers needing to synthesize this compound de novo (e.g., if stock is unavailable), two primary routes exist.[1]

Route A: The Sandmeyer Approach (Laboratory Scale)

Best for small-scale, high-purity synthesis starting from the aniline.[1]

Route B: Halogen Exchange (Industrial Scale)

Used for bulk manufacturing, replacing chlorines with fluorines (Halex reaction).[1]

Figure 2: Primary synthetic pathways.[1] Route A is preferred for laboratory synthesis due to milder conditions; Route B is common in industrial manufacturing.

Part 5: Handling, Safety, and Storage

Signal Word: WARNING

Hazard Statements (GHS)[1][4]

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Protocol: Safe Handling in the Lab

-

Engineering Controls: Always handle within a certified chemical fume hood. The solid dust can be irritating to the respiratory tract.[1]

-

PPE: Nitrile gloves (double gloving recommended for solution handling), safety glasses with side shields, and a lab coat.[1]

-

Spill Cleanup: Sweep up dry solid to avoid generating dust.[1] If in solution, absorb with sand or vermiculite.[1] Do not flush into surface water; nitriles can be toxic to aquatic life.[1]

-

Storage: Store in a cool, dry place (room temperature is generally acceptable, but 2-8°C is preferred for long-term standard stability). Keep container tightly closed to prevent hydrolysis of the nitrile group over extended periods.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3826055, 4-Fluoro-2-methylbenzonitrile (Analog Reference).[1] Retrieved from .[1]

-

Sigma-Aldrich. Product Specification: this compound (CAS 1003708-82-4).[1] Retrieved from .[1]

-

Organic Syntheses (2024). Synthesis of Fluorinated Benzonitriles via Nucleophilic Substitution. Organic Syntheses, 101, 542-563.[1][2] Retrieved from .[1]

-

Lead Sciences. Chemical Data Sheet: this compound. Retrieved from .[1]

A-Z Guide to 4,5-Difluoro-2-methylbenzonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylbenzonitrile, a key fluorinated building block in modern chemical research and development. The strategic placement of two fluorine atoms, a methyl group, and a nitrile moiety on the benzene ring imparts unique reactivity and makes it a valuable precursor in the synthesis of complex molecules. This document details its physicochemical properties, provides in-depth spectroscopic analysis for its unambiguous identification, outlines a robust synthetic protocol with mechanistic insights, discusses its chemical reactivity, and explores its significant applications in the pharmaceutical and materials science sectors. Safety protocols for handling and storage are also rigorously detailed. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound, also known as 5-Cyano-1,2-difluoro-4-methylbenzene, is a crystalline solid at room temperature. The presence of electronegative fluorine atoms and the electron-withdrawing nitrile group significantly influences the electronic properties of the aromatic ring, making it a versatile synthon.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 147754-12-9 | [1] |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 70 - 74 °C | [1] |

| Purity | ≥97% (typical) | [1] |

| Solubility | Soluble in common organic solvents |[2] |

Spectroscopic Characterization for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following data provides the basis for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra provide a complete picture of the atomic connectivity and environment.

-

¹H NMR: The spectrum will show a singlet for the methyl (CH₃) protons and two aromatic protons, which will appear as complex multiplets due to proton-fluorine coupling.

-

¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (F, N, C), and the signals for the fluorinated carbons will show characteristic C-F coupling.

-

¹⁹F NMR: This spectrum is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected, each coupled to the other fluorine and to adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The most prominent and diagnostic peak is the sharp, strong absorption band for the nitrile (C≡N) group.

-

C≡N Stretch: A strong, sharp peak is expected in the region of 2220-2240 cm⁻¹. Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[4] The position in this range is characteristic of an aromatic nitrile, where conjugation slightly lowers the frequency compared to saturated nitriles.[4]

-

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds will be present in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Standard peaks for the aromatic ring will also be observed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (153.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₅F₂N).

Synthesis and Mechanistic Insights

A reliable and scalable synthesis of this compound is critical for its use in further applications. A common and effective method involves the dehydration of an oxime, which avoids the use of highly toxic cyanide reagents in the final step.

A commercially viable process starts from 4-fluoro-2-methylbenzaldehyde.[5] This approach is favored as it avoids hazardous reagents like cuprous iodide and lachrymatory intermediates such as 2-bromo-5-fluorotoluene.[5]

Caption: A two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime [5]

-

To a stirred solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to yield 4-fluoro-2-methylbenzaldoxime.

Causality: The reaction of an aldehyde with hydroxylamine forms an oxime. Sodium acetate acts as a base to neutralize the HCl byproduct from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is an effective solvent for all reactants.

Step 2: Synthesis of this compound [5]

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-fluoro-2-methylbenzaldoxime (1.0 eq) in toluene.

-

Add sodium bisulfate monohydrate (2.0 eq) as a dehydrating agent.

-

Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid residue.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a mixture of toluene and hexane to afford pure this compound.[5]

Causality: Sodium bisulfate monohydrate is a mild and effective acidic catalyst and dehydrating agent that facilitates the elimination of water from the oxime to form the nitrile. Toluene is a suitable high-boiling solvent for this transformation. This method is preferable to using stronger and more corrosive reagents like phosphorus pentoxide or concentrated sulfuric acid.[5]

Applications in Research and Development

The unique substitution pattern of this compound makes it a highly sought-after intermediate in both drug discovery and materials science.

Pharmaceutical Intermediates

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3]

-

Trelagliptin: This compound is a crucial building block for the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type II diabetes.[1] The benzonitrile moiety is a key component of the final drug structure.

-

Novel Androgen Receptor Antagonists: It has been utilized in the discovery of novel therapeutics, including aryloxy tetramethylcyclobutanes developed as androgen receptor antagonists for potential use in treating prostate cancer.[1]

-

Kappa Opioid Receptor Antagonists: The scaffold has been incorporated into the synthesis of selective kappa opioid receptor antagonists, which are being investigated for the treatment of depression and addiction disorders.[1]

Materials Science

The electronic properties imparted by the fluoro and cyano groups make this molecule a valuable precursor for advanced materials.

-

TADF Emitters for OLEDs: this compound is used in the synthesis of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). These materials are critical for the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs).[1] The methyl group in the structure has been shown to enhance the thermal stability of the final emitter material.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement Code | Statement | Source |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed | [6] |

| Hazard | H312 | Harmful in contact with skin | [6] |

| Hazard | H315 | Causes skin irritation | [7][8] |

| Hazard | H319 | Causes serious eye irritation | [7][8] |

| Hazard | H332 | Harmful if inhaled | [6] |

| Hazard | H335 | May cause respiratory irritation | [8] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6][8] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6][8] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water | [8] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8] |

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a pivotal building block in contemporary chemistry. Its synthesis from readily available materials via a safe and efficient protocol enhances its utility. The compound's unique electronic and structural features have cemented its role in the development of life-saving pharmaceuticals and next-generation electronic materials. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile intermediate into their research and development programs.

References

-

4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 - PubChem. Available at: [Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.

-

4-Fluoro-2-methylbenzonitrile - SAFETY DATA SHEET. Available at: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]

-

4,5-difluoro-2-methoxybenzonitrile (C8H5F2NO) - PubChemLite. Available at: [Link]

-

Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed. Available at: [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.

-

4-(Aryl)-Benzo[6]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - MDPI. Available at: [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Available at: [Link]

-

5-Fluoro-2-methylbenzonitrile: A Versatile Chemical Intermediate for Innovation. Available at: [Link]

-

C146-E403 Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) - Shimadzu. Available at: [Link]

-

4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem. Available at: [Link]

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]

-

2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem. Available at: [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

2,4-difluoro-5-methyl-benzonitrile from Aladdin Scientific Corporation - Labcompare. Available at: [Link]

-

2, 4-difluoro-5-methyl-benzonitrile from Aladdin Scientific | Biocompare.com. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 3. nbinno.com [nbinno.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Solubility Profiling & Process Engineering Guide: 4,5-Difluoro-2-methylbenzonitrile

This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4). It is designed for process chemists and engineers optimizing purification, crystallization, and reaction workflows.

Executive Summary

This compound is a critical fluorinated intermediate used in the synthesis of bioactive heterocycles and pharmaceutical APIs. As a lipophilic solid with a predicted melting point in the range of 40–80°C, its solubility behavior is dominated by the interplay between the hydrophobic fluorinated aromatic core and the polar nitrile group.

This guide provides a predictive solubility landscape based on structural analogs, detailed protocols for generating precise solubility curves, and thermodynamic modeling frameworks (Apelblat/van't Hoff) required for scaling up crystallization processes.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solvent interactions. The presence of two fluorine atoms increases lipophilicity (LogP) compared to non-fluorinated benzonitriles, reducing water solubility while enhancing affinity for non-polar and polar aprotic solvents.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Source/Note |

| CAS Number | 1003708-82-4 | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Physical State | White to off-white powder/crystals | [2] |

| Boiling Point | ~214°C (at 760 mmHg) | [3] |

| Flash Point | ~83°C | [3] |

| Predicted LogP | ~2.0 – 2.5 | Based on analog 4-fluoro-2-methylbenzonitrile (LogP 1.[1]92) [4] |

| Dipole Moment | High (due to -CN and -F groups) | Favors polar aprotic solubility |

Structural Impact on Solubility

The following diagram illustrates how specific functional groups on the molecule dictate solvent compatibility.

Figure 1: Structural Activity Relationship (SAR) for Solubility.

Predicted Solubility Landscape

Due to the specific nature of this intermediate, exact mole-fraction data is often proprietary. However, based on the behavior of structural analogs (e.g., 4-fluoro-2-methylbenzonitrile, 1,2-difluoro-4,5-dinitrobenzene), the following solubility profile is established for process design.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High (>15 wt%) | Reaction medium; initial dissolution. |

| Aromatic | Toluene, Xylene | High | Reaction solvent; primary crystallization solvent. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate / Temp. Dependent | Ideal for Cooling Crystallization. Solubility drops sharply with temperature. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Extraction and work-up. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Antisolvent. Used to crash out product from Toluene or Ethyl Acetate. |

| Aqueous | Water | Insoluble (<0.01 wt%) | Washing to remove inorganic salts. |

Experimental Protocols for Solubility Determination

To generate the precise data needed for the Apelblat modeling (Section 5), use the Laser Dynamic Method . This is superior to gravimetric analysis for constructing temperature-dependent solubility curves.

Protocol A: Laser Dynamic Method (Synthetic Method)

Objective: Determine the saturation temperature (

-

Preparation: Accurately weigh the solute (

) and solvent ( -

Setup: Insert a laser source and a light intensity detector (photodiode) across the vessel.

-

Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches maximum).

-

Cooling: Cool the solution slowly (0.1 K/min) while stirring.

-

Detection: Record the temperature at which laser intensity drops sharply (nucleation/turbidity point). This is

. -

Replication: Repeat for mole fractions ranging from 0.001 to 0.10 across a temperature range of 273.15 K to 323.15 K.

Figure 2: Laser Dynamic Solubility Measurement Workflow.

Thermodynamic Modeling

Once experimental data (

Modified Apelblat Equation

The modified Apelblat model is the standard for correlating solubility data of fluorinated aromatics in organic solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Application: Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit your experimental data to this equation. A high

van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Plot:

vs -

Slope:

(Indicates if dissolution is endothermic). -

Intercept:

(Indicates disorder increase).

Significance: For this compound, dissolution is expected to be endothermic (

Process Application: Crystallization Strategy

Based on the physicochemical profile, two primary crystallization pathways are recommended for purification.

Strategy A: Cooling Crystallization (Preferred)

-

Solvent: Ethanol or Isopropanol (IPA).

-

Mechanism: The compound has a steep solubility curve in alcohols. Dissolve at near-reflux (~70-80°C) and cool to 0-5°C.

-

Yield: High recovery expected due to low solubility at low temperatures.

Strategy B: Antisolvent Crystallization

-

Solvent System: Toluene (Solvent) + Hexane (Antisolvent).

-

Mechanism: Dissolve in minimal Toluene. Slowly add Hexane to reduce solvent power and precipitate the product.

-

Benefit: Useful if the impurity profile requires a non-polar system to retain byproducts in the mother liquor.

References

-

PubChem Compound Summary. "2,4-Difluoro-3-methylbenzonitrile" (Analog Reference). National Center for Biotechnology Information. Accessed Jan 2026.[2]

-

SciSupplies / Fluorochem. "this compound Product Specification". Accessed Jan 2026.[2]

-

ChemicalBook. "p-Tolunitrile Physical Properties" (Base structure reference). Accessed Jan 2026.[2]

-

Fisher Scientific. "Safety Data Sheet: 4-Fluoro-2-methylbenzonitrile". (LogP and Melting Point Analog Data). Accessed Jan 2026.[2]

-

ResearchGate. "Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene" (Methodology Reference). Physics and Chemistry of Liquids. Accessed Jan 2026.[2]

Sources

Technical Guide: 1H NMR Characterization of 4,5-Difluoro-2-methylbenzonitrile

Part 1: Executive Summary & Structural Context[1]

The Molecule in Drug Discovery

4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and agrochemicals.[1][2] The unique substitution pattern—two fluorine atoms adjacent to each other (ortho-difluoro)—imparts specific metabolic stability and lipophilicity profiles essential for bioavailability.[1][2]

For the analytical chemist, this molecule presents a textbook case of heteronuclear spin-spin coupling .[1] The presence of two fluorine atoms (

Scope of this Guide

This whitepaper moves beyond basic peak listing. It provides a causal analysis of the spectral features, focusing on:

- Coupling Dynamics: Differentiating ortho and meta couplings.

-

Substituent Chemical Shift (SCS) Theory: Validating the assignment of H3 vs. H6.[1]

-

Protocol Standardization: Ensuring reproducibility in QC environments.

Part 2: Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, the following protocol minimizes solvent effects and maximizes resolution of fine coupling constants.

Sample Preparation

-

Solvent Selection: DMSO-d

is preferred over CDCl -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Causality: High concentrations can induce viscosity broadening; low concentrations require excessive scans. 15 mg is the "Goldilocks" zone for a standard 400 MHz probe (16 scans).[1]

-

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to

3.0 seconds.-

Critical: Aromatic protons adjacent to fluorine often have longer

relaxation times.[1] Short D1 values lead to integration errors (underestimating the aromatic integral).

-

-

Spectral Width: 12 ppm (sufficient to catch exchangeable protons if hydrolysis occurs).[1]

Advanced Validation (The "Pro" Step)[1]

- Decoupling: If available, acquire a fluorine-decoupled proton spectrum. This collapses the complex multiplets into singlets (or simple doublets), instantly confirming that the splitting is due to fluorine and not impurities.[1]

Part 3: Spectral Interpretation & Analysis[1][3]

The Chemical Shift Landscape

The molecule possesses three distinct proton environments.[1] We apply Substituent Chemical Shift (SCS) additivity rules to predict their positions.

| Proton | Position | Multiplicity | Predicted Shift ( | Assignment Logic |

| Methyl | C2-CH | Singlet (d*) | 2.45 – 2.55 ppm | Deshielded by aromatic ring and ortho-CN group.[1][2] |

| H3 | Aromatic C3 | dd | 7.35 – 7.45 ppm | Ortho to Methyl, Meta to CN.[1][2] Shielded by Ortho-F (C4).[1][2] |

| H6 | Aromatic C6 | dd | 7.60 – 7.75 ppm | Ortho to CN (strong deshielding), Meta to Methyl.[1][2] |

*Note: The methyl group may appear as a doublet or broad singlet due to long-range

Detailed Coupling Analysis ( )

This is the most critical section for identification. The aromatic protons H3 and H6 are para to each other, meaning

Proton H3 (The "Upfield" Aromatic Signal)[1]

-

Environment: Ortho to F4, Meta to F5.[1]

-

Coupling Pattern: Doublet of Doublets (dd).[1]

-

Coupling Constants:

Proton H6 (The "Downfield" Aromatic Signal)[1]

-

Environment: Ortho to F5, Meta to F4.

-

Coupling Pattern: Doublet of Doublets (dd).[1]

-

Coupling Constants:

Part 4: Visualization of Logic Pathways

Diagram 1: Spectral Assignment Workflow

This flowchart illustrates the decision matrix for assigning the spectrum, ensuring no false positives from impurities.

Caption: Logical workflow for validating the identity of this compound using 1H NMR.

Diagram 2: Coupling Tree Mechanism

Visualizing how the Fluorine atoms split the H3 proton signal.[1]

Caption: Splitting tree for Proton H3 showing the additive effect of Ortho and Meta Fluorine coupling.

Part 5: Troubleshooting & Common Impurities

In a synthesis context, this molecule is often derived from the corresponding amide or acid.[1] Watch for these specific contaminants:

| Impurity | Chemical Shift ( | Diagnostic Feature |

| Water | ~3.33 ppm (DMSO) | Broad singlet; position shifts with concentration/pH.[1][2] |

| Toluene | 2.30 (Me), 7.1-7.2 (Ar) | Common recrystallization solvent.[1][2] Methyl overlaps with target.[1] |

| Hydrolysis Product | 13.0 ppm (COOH) | Broad singlet very downfield indicates the Nitrile hydrolyzed to Acid.[1][2] |

| Grease | 0.8 - 1.2 ppm | Multiplets in the aliphatic region.[1][2] |

Part 6: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants).

-

Reich, H. J. (2024).[1][3] WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]1]

-

PubChem. (2024).[1] 4-Fluoro-2-methylbenzonitrile (Analogous Compound Data). National Library of Medicine.[1] Available at: [Link]1]

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Authoritative source on F-H coupling).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1] Available at: [Link]1]

Sources

mass spectrometry of 4,5-Difluoro-2-methylbenzonitrile

An In-depth Technical Guide to the Mass Spectrometry of 4,5-Difluoro-2-methylbenzonitrile

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound, with the chemical formula C₈H₅F₂N, is a substituted aromatic nitrile that serves as a critical building block in advanced chemical synthesis.[1][2] Its structural motifs are found in various high-value applications, including the development of active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs).[3] Given its role in these precision-driven fields, the unambiguous confirmation of its molecular structure and purity is paramount.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. It provides exquisitely precise data on the molecular weight and elemental composition of a compound and, through controlled fragmentation, offers a detailed "blueprint" of its molecular architecture. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, grounded in the principles of ion chemistry and supported by field-proven methodologies. We will dissect the theoretical underpinnings of its fragmentation, present a robust experimental protocol for its analysis, and interpret the resulting data with scientific rigor.

Pillar 1: Foundational Principles of Ionization and Analysis

To meaningfully interpret the mass spectrum of this compound, one must first select the appropriate analytical tools. The choice of ionization method is the most critical parameter, as it dictates the nature and extent of fragmentation, which is the very source of structural information.[4]

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a relatively volatile and thermally stable small molecule like this compound, Electron Ionization (EI) is the method of choice. In EI, the analyte is bombarded with a high-energy beam of electrons, typically standardized at 70 electron volts (eV).[5] This energy is substantially higher than the ionization energy of most organic molecules (~10 eV), ensuring reproducible and robust ionization.[5]

The primary event in EI is the ejection of an electron from the molecule (M), creating a positively charged radical cation known as the molecular ion (M•⁺):

M + e⁻ → M•⁺ + 2e⁻

This M•⁺ is energetically unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements, generating a constellation of smaller fragment ions.[4] This fragmentation pattern is a unique fingerprint of the molecule's structure. The stability of the aromatic ring in this compound suggests that the molecular ion peak should be clearly visible in the spectrum, a key characteristic of aromatic compounds.[6]

Pillar 2: Deconstructing the Molecule: Predicted Fragmentation Pathways

The utility of a mass spectrum lies in its fragmentation pattern. By understanding the inherent strengths and weaknesses of the bonds within this compound and the relative stability of the resulting fragments, we can predict the mass spectrum with high confidence. The stability of carbocations is a key driving force, with fragmentation events favoring the formation of more stable ions (tertiary > secondary > primary).[7]

The molecular ion of this compound (C₈H₅F₂N) has a nominal mass of 153 Da. From this starting point, we can anticipate several key fragmentation pathways.

-

Loss of a Hydrogen Radical ([M-H]⁺, m/z 152): The C-H bonds of the methyl group are relatively weak. Loss of a hydrogen radical (H•) from this position generates a highly stable benzylic-type cation. This ion is resonance-stabilized, and for many toluene derivatives, the [M-H]⁺ ion is a prominent, if not the base, peak. For the parent compound 2-methylbenzonitrile, the [M-H]⁺ peak is the most abundant.

-

Loss of a Methyl Radical ([M-CH₃]⁺, m/z 138): Cleavage of the bond between the aromatic ring and the methyl group results in the loss of a methyl radical (•CH₃). This is a less favorable pathway compared to the loss of H• because it breaks a stronger C-C bond and forms a less stable aryl cation.

-

Loss of Hydrogen Cyanide ([M-HCN]•⁺, m/z 126): A characteristic fragmentation for aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN). This rearrangement reaction leads to the formation of a difluorobenzyne radical cation, a relatively stable species.

-

Sequential Losses: Further fragmentation can occur from these primary ions. For instance, the [M-H]⁺ ion at m/z 152 can subsequently lose a cyano radical (•CN) to yield an ion at m/z 126. This ion has the same mass as the one formed by the direct loss of HCN from the molecular ion, highlighting how different pathways can lead to ions of the same mass. Further loss of a fluorine radical from m/z 126 would produce an ion at m/z 107.

Summary of Predicted Key Ions

| m/z (Nominal) | Proposed Ion Formula | Neutral Loss | Identity of Loss | Significance |

| 153 | C₈H₅F₂N•⁺ | - | - | Molecular Ion (M•⁺) |

| 152 | C₈H₄F₂N⁺ | H• | Hydrogen Radical | Probable Base Peak ; highly stable benzylic cation |

| 138 | C₇H₂F₂N⁺ | CH₃• | Methyl Radical | Confirms methyl substituent |

| 126 | C₇H₄F₂•⁺ | HCN | Hydrogen Cyanide | Characteristic loss from aromatic nitriles |

| 107 | C₇H₄F⁺ | HCN + F• | HCN and Fluorine Radical | Secondary fragmentation product |

Pillar 3: A Self-Validating Experimental Protocol

The theoretical predictions above must be validated by robust experimental data. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, providing chromatographic separation prior to mass analysis.

Step-by-Step Methodology

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve the solid in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate in a 2 mL autosampler vial.

-

Vortex the solution for 30 seconds to ensure complete dissolution. The final concentration will be ~1 mg/mL.

-

-

Instrumentation and Parameters (GC-MS):

-

System: A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Injection: Inject 1 µL of the prepared sample solution using a 10:1 split ratio.

-

GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is suitable.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 20°C/min to 250°C.

-

Hold: Hold at 250°C for 2 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200. This range comfortably covers the molecular ion and all predicted primary fragments.

-

-

-

Data Analysis and Validation:

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

-

Extract the mass spectrum from the apex of this chromatographic peak.

-

Validation Check 1: Confirm the presence of the molecular ion at m/z 153.

-

Validation Check 2: Identify the base peak. Based on our prediction, this is likely to be m/z 152.

-

Validation Check 3: Correlate the other observed high-intensity ions in the spectrum with the predicted fragments (e.g., m/z 138, 126).

-

Reference Check: Compare the acquired spectrum against a commercial or in-house spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) if available. The spectrum for the parent compound, benzonitrile, is well-documented and can serve as a useful comparison for ring-based fragments.[8][9]

-

Conclusion

The mass spectrometric analysis of this compound via Electron Ionization is a powerful and definitive technique for its structural confirmation. A thorough understanding of fundamental fragmentation principles allows for the a priori prediction of its mass spectrum. The molecular ion (m/z 153) serves as a clear indicator of molecular weight, while the high-abundance fragment at m/z 152, resulting from the loss of a hydrogen atom from the methyl group, provides strong evidence for the toluonitrile substructure. Further characteristic fragments at m/z 138 (loss of CH₃) and m/z 126 (loss of HCN) complete the structural fingerprint. By employing the detailed GC-MS protocol provided, researchers and drug development professionals can generate high-quality, reproducible data to confidently identify and characterize this important chemical building block.

References

-

SciSupplies. this compound, 97.0%, 5g. SciSupplies. Available from: [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. Available from: [Link]

-

University of Kiel. Interpretation of mass spectra. Available from: [Link]

-

FooDB. Showing Compound benzonitrile (FDB029710). FooDB. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available from: [Link]

-

National Institutes of Health (NIH). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. Available from: [Link]

-

National Institutes of Health (NIH). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link]

-

PubChem. 4,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). PubChem. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Benzonitrile. NIST WebBook. Available from: [Link]

-

PubChem. 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055. PubChem. Available from: [Link]

-

National Institutes of Health (NIH). Benzonitrile | C6H5(CN) | CID 7505. PubChem. Available from: [Link]

-

Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Benzonitrile. NIST WebBook. Available from: [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Benzonitrile, 2-methyl-. NIST WebBook. Available from: [Link]

-

Lead Sciences. this compound. Lead Sciences. Available from: [Link]

Sources

- 1. SciSupplies [scisupplies.eu]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. ossila.com [ossila.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. uni-saarland.de [uni-saarland.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzonitrile [webbook.nist.gov]

- 9. Benzonitrile [webbook.nist.gov]

An In-Depth Technical Guide to the FT-IR Analysis of 4,5-Difluoro-2-methylbenzonitrile: From Sample Preparation to Spectral Interpretation

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4,5-Difluoro-2-methylbenzonitrile, a key building block in modern pharmaceutical and materials science. This document moves beyond a simple recitation of procedures to offer in-depth scientific rationale for each step, ensuring a robust and reproducible analytical workflow. It is designed for researchers, scientists, and drug development professionals who require a reliable method for the structural verification and quality control of this vital chemical intermediate. We will explore the underlying principles of vibrational spectroscopy as applied to this specific molecule, detail a field-proven experimental protocol using Attenuated Total Reflectance (ATR), and provide a thorough interpretation of the resulting spectrum.

Introduction: The Scientific Significance of this compound

This compound is a substituted aromatic nitrile whose structural motifs—the nitrile group, fluorine atoms, and a methyl group on a benzene ring—confer unique chemical properties. These features make it a highly valuable intermediate in several advanced applications.

In pharmaceutical development, it serves as an essential building block for Active Pharmaceutical Ingredients (APIs). A notable example is its use in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes.[1][2] The nitrile group is a versatile functional handle, and the presence of fluorine atoms can significantly modulate a drug molecule's metabolic stability, lipophilicity, and binding affinity, a common strategy in modern medicinal chemistry.[3]

Beyond pharmaceuticals, this compound is utilized in materials science for creating emitters with thermally activated delayed fluorescence (TADF), which are critical for developing high-efficiency Organic Light-Emitting Diodes (OLEDs).[2]

Given its role in high-value applications, stringent identity and purity confirmation is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for the structural characterization of this compound, making it an indispensable tool in both synthesis and quality control workflows.

Foundational Principles: Vibrational Spectroscopy of a Substituted Benzonitrile

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is unique to the type of bond and its molecular environment. For this compound, we can anticipate several characteristic vibrations that serve as a molecular fingerprint.

-

Nitrile (–C≡N) Vibration: The carbon-nitrogen triple bond has a strong bond dipole and a high force constant, resulting in a sharp, intense absorption in a relatively uncluttered region of the spectrum (2260–2220 cm⁻¹).[4][5] Its position can be subtly influenced by electronic effects from the aromatic ring.

-

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching occurs at wavenumbers just above 3000 cm⁻¹.[6] In-plane C=C stretching vibrations produce a series of absorptions in the 1600–1450 cm⁻¹ region.[6]

-

Carbon-Fluorine (C-F) Vibrations: The C-F bond is highly polar, leading to very strong IR absorptions. These stretching vibrations typically occur in the 1400–1000 cm⁻¹ range and are highly indicative of fluorination.[7]

-

Methyl Group (–CH₃) Vibrations: The methyl group produces characteristic C-H stretching absorptions just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations at lower wavenumbers.[8]

By identifying this unique combination of absorptions, we can unequivocally confirm the identity and structural integrity of the molecule.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To ensure high-quality, reproducible data for this solid compound and to circumvent challenges associated with traditional KBr pellets or Nujol mulls, the Attenuated Total Reflectance (ATR) technique is the method of choice. ATR allows for the direct analysis of solid powders with minimal sample preparation, ensuring excellent sample-to-crystal contact and generating a high-quality spectrum.

Step-by-Step Methodology

-

Instrument Preparation & Verification:

-

Power on the FT-IR spectrometer (e.g., a Bruker Tensor or Thermo Nicolet series instrument) and allow it to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

-

Perform a system performance verification test using a certified polystyrene standard as per instrument protocol. This validates the wavenumber accuracy and instrument response.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol, using a non-abrasive wipe (e.g., a lint-free lens tissue).

-

Perform a "cleanliness check" by acquiring a background spectrum and then a sample spectrum of the empty, clean crystal. The resulting absorbance spectrum should be a flat line near zero, free of any significant peaks.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the instrumental and ambient (H₂O, CO₂) response, which will be digitally subtracted from the sample spectrum.

-

Typical Parameters:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (provides an excellent signal-to-noise ratio)

-

-

-

Sample Application & Spectrum Acquisition:

-

Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

-

Apply an ATR correction (if available and required for library matching). This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Perform an automated baseline correction to ensure the spectral baseline is flat and at zero absorbance.

-

Experimental Workflow Diagram

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of absorptions from its constituent functional groups. The following table summarizes the expected key vibrational modes and their approximate wavenumber positions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3050 - 3100 | Weak to Medium | C-H Stretch | Aromatic Ring |

| ~2930 - 2980 | Weak | Asymmetric C-H Stretch | Methyl (-CH₃) |

| ~2870 - 2890 | Weak | Symmetric C-H Stretch | Methyl (-CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1610 | Medium | C=C Stretch | Aromatic Ring |

| ~1500 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1460 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) |

| ~1380 | Medium | Symmetric C-H Bend | Methyl (-CH₃) |

| ~1150 - 1250 | Very Strong | C-F Stretch | Aryl-Fluoride |

| ~850 - 900 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Table 1: Predicted FT-IR Peak Assignments for this compound.

Detailed Interpretation

-

The Diagnostic Nitrile Peak: The most unambiguous peak in the spectrum will be the sharp, strong absorption around 2230 cm⁻¹ .[4][5] Its presence is primary evidence for the nitrile functionality. The position, slightly lower than a saturated aliphatic nitrile, is characteristic of conjugation with the aromatic ring.[4]

-

Aromatic and Aliphatic C-H Region (3100-2850 cm⁻¹): This region will show weak-to-medium peaks. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.[6]

-

Fingerprint Region (1650-600 cm⁻¹): This region is complex but highly informative.

-

The aromatic C=C stretching bands around 1610 and 1500 cm⁻¹ confirm the presence of the benzene ring.

-

The most intense absorptions in the entire spectrum, aside from the nitrile peak, are expected in the 1250-1150 cm⁻¹ range. These are due to the C-F stretching modes. The high polarity of the C-F bond results in a very large change in dipole moment during vibration, leading to exceptionally strong IR bands.[7]

-

The methyl bending vibrations will appear as medium-intensity peaks around 1460 cm⁻¹ and 1380 cm⁻¹.

-

A strong band between 850-900 cm⁻¹ is characteristic of C-H out-of-plane bending for a tetrasubstituted benzene ring and is diagnostic of the substitution pattern.[6]

-

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR technique, provides a powerful, efficient, and highly reliable method for the structural confirmation of this compound. By following the detailed protocol and understanding the key spectral markers—namely the sharp nitrile peak at ~2230 cm⁻¹ and the very strong C-F stretching bands between 1250-1150 cm⁻¹—a scientist can rapidly and confidently verify the identity and integrity of this crucial chemical intermediate. This guide provides the necessary framework to implement this analysis with scientific rigor, ensuring the quality of materials destined for advanced pharmaceutical and technological applications.

References

-

4-Fluoro-2-methylbenzonitrile , PubChem, National Center for Biotechnology Information. URL: [Link]

- A process for the preparation of 4-fluoro-2-methylbenzonitrile, Google Patents.

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics , PMC, National Center for Biotechnology Information. URL: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore , PMC, National Center for Biotechnology Information. URL: [Link]

-

Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory , ResearchGate. URL: [Link]

-

Organic Nitrogen Compounds IV: Nitriles , Spectroscopy Online. URL: [Link]

-

Study of the composition of nitriles using IR spectroscopy , ResearchGate. URL: [Link]

-

Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration , The Journal of Chemical Physics, AIP Publishing. URL: [Link]

-

PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST , Midac Corporation. URL: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles , Chemistry LibreTexts. URL: [Link]

-

FTIR spectra of the untreated and fluorinated samples , ResearchGate. URL: [Link]

-

Application of Nitrile in Drug Design , SIOC Journals. URL: [Link]

-

Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect , PMC, National Center for Biotechnology Information. URL: [Link]

-

FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires , IJSER. URL: [Link]

-

Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case , Frontiers. URL: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines , ChemRxiv. URL: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material , Indonesian Journal of Science & Technology. URL: [Link]

-

15.7 Spectroscopy of Aromatic Compounds , OpenStax. URL: [Link]

-

Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile , ResearchGate. URL: [Link]

Sources

- 1. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 2. ossila.com [ossila.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 4,5-Difluoro-2-methylbenzonitrile for Advanced R&D

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists engaged in advanced research and development. It provides an in-depth analysis of 4,5-Difluoro-2-methylbenzonitrile, covering its procurement from commercial suppliers, essential quality control protocols, and its critical applications as a strategic building block in the synthesis of complex molecules.

Molecular Profile and Strategic Importance

This compound is a highly functionalized aromatic compound of significant interest in the fields of pharmaceutical discovery and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine and nitrile groups combined with the methyl substituent, make it a versatile intermediate for introducing fluorinated moieties into target molecules.

Chemical Identity:

-

Appearance: Typically a white to off-white powder or crystalline solid[1]

The strategic placement of two adjacent fluorine atoms on the benzene ring is particularly valuable. In drug development, fluorine substitution is a well-established strategy to modulate metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs)[4]. The nitrile group is a robust and versatile functional handle, participating in a wide array of chemical transformations and often acting as a bioisostere for other functional groups or as a key hydrogen bond acceptor in ligand-receptor interactions[5].

Procurement and Commercial Supplier Analysis

Sourcing high-purity this compound is the foundational step for any successful research campaign. The quality and consistency of the starting material directly impact reaction efficiency, yield, and the impurity profile of subsequent compounds. Several reputable suppliers cater to the research and development sector, offering various grades and quantities.

When selecting a supplier, it is imperative to look beyond price alone. A reliable supplier provides a comprehensive Certificate of Analysis (CoA) with detailed analytical data, ensuring batch-to-batch consistency.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Purity Specification | Available Quantities | Key Characteristics |

| Sigma-Aldrich (via Synthonix) | 98%[1] | Research quantities (e.g., grams) | Distributed by a major life science supplier, ensuring broad accessibility and reliable logistics.[1] |

| BLDpharm (via Lead Sciences) | 98%[2] | 250mg, 1g, 5g, 25g[2] | Offers a range of small-scale quantities suitable for initial screening and lead optimization studies. |

| Fluorochem (via SciSupplies) | 97.0%[6] | 5g[6] | Specializes in fluorinated compounds, suggesting expertise in the synthesis and handling of such molecules. |

| Conier Chem&Pharma Limited | Not explicitly stated, inquire for details. | Trader, likely variable quantities. | Listed as a trader on Echemi, may offer competitive pricing for larger quantities.[3] |

Note: This table is a representative sample and not exhaustive. Researchers should always request lot-specific CoAs before purchase.

Quality Control and Analytical Validation

It is a best practice to independently verify the identity and purity of any procured starting material, as impurities can lead to unforeseen side reactions or complicate the interpretation of biological data.

Identity and Purity Assessment: A Standard Protocol

A multi-technique approach is recommended for the comprehensive validation of this compound.

Step-by-Step HPLC Protocol for Purity Analysis:

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[7]

-

Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of 0.1% phosphoric acid in water, methanol, and acetonitrile. A common starting isocratic ratio could be 45:25:30 (v/v/v).[7]

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of ~0.1 mg/mL.

-

Instrument Parameters:

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Causality: The choice of a C18 column is based on its versatility for separating non-polar to moderately polar aromatic compounds. The acidic mobile phase ensures that any ionizable functional groups are in a consistent protonation state, leading to sharp, reproducible peaks.

Complementary Analytical Techniques

-

¹H and ¹⁹F NMR Spectroscopy: Essential for confirming the chemical structure. The proton NMR should show the characteristic methyl singlet and aromatic signals with splitting patterns consistent with the substitution. The fluorine NMR provides critical information on the fluorine environments.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (153.13 g/mol ).

Core Applications in Synthesis

The true value of this compound lies in its utility as a precursor for more complex molecules. The nitrile and methyl groups serve as key reaction sites.

Role in Pharmaceutical Synthesis

A prominent application of related fluorinated benzonitriles is in the synthesis of APIs. For example, 4-Fluoro-2-methylbenzonitrile is a known intermediate in the preparation of Trelagliptin, a drug used for treating type II diabetes.[8][9][10] The synthetic logic often involves modification of the methyl group, for instance, through bromination, to enable coupling with other heterocyclic systems.[9]

The diagram below illustrates a generalized synthetic pathway common for this class of molecules, showcasing the transformation of the methyl group into a reactive handle for subsequent coupling reactions.

Caption: Generalized workflow for elaborating this compound.

Expert Insight: The choice of a radical initiator like AIBN (Azobisisobutyronitrile) for the bromination step is critical. It selectively targets the benzylic protons of the methyl group over aromatic C-H bonds, a foundational principle of radical chemistry. The subsequent nucleophilic substitution is a standard Sₙ2 reaction, where the bromomethyl intermediate is a potent electrophile.

Applications in Materials Science

Fluorinated benzonitriles are also valuable building blocks for organic electronic materials, such as emitters for Organic Light-Emitting Diodes (OLEDs). The fluorine atoms can enhance thermal stability and tune the electronic properties of the final material.[8] For instance, related compounds are used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics.[8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many benzonitrile derivatives, requires careful handling.

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][6] Some related compounds are noted as harmful if swallowed or in contact with skin.[11]

-

Handling:

-

Storage:

Always consult the supplier-specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before use.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its value is unlocked through careful sourcing from reputable suppliers, rigorous analytical validation, and a deep understanding of its chemical reactivity. By adhering to the principles of quality control and safe handling outlined in this guide, researchers can confidently leverage this versatile building block to construct the next generation of pharmaceuticals and advanced materials.

References

- A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

This compound. Lead Sciences. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]

-

A process for the preparation of 4-fluoro-2-methylbenzonitrile. WIPO Patentscope. [Link]

-

4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055. PubChem. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

-

Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

Fragment and Structure-Based Drug Discovery for a Class C GPCR. PubMed. [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

Sources

- 1. This compound | 1003708-82-4 [sigmaaldrich.com]